molecular formula C8H7NO4 B1358317 2-(Methoxycarbonyl)isonicotinic acid CAS No. 24195-10-6

2-(Methoxycarbonyl)isonicotinic acid

Cat. No. B1358317
CAS RN: 24195-10-6
M. Wt: 181.15 g/mol
InChI Key: MAFJOMAYYKSZOS-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)isonicotinic acid (2-MICA) is a novel small molecule that has been developed as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. HPPD is a key enzyme in the shikimate pathway involved in the biosynthesis of aromatic amino acids and phenolic compounds. 2-MICA has been shown to be a potent inhibitor of HPPD, with an IC50 of 0.2 μM, and has been shown to be effective in controlling weeds in agricultural settings. Additionally, 2-MICA has been studied for its potential applications in other areas, such as drug development and neurodegenerative diseases.

Scientific Research Applications

Radiopharmaceuticals in Tuberculosis Diagnosis

2-(Methoxycarbonyl)isonicotinic acid has been explored in the synthesis of radiopharmaceuticals, particularly for diagnosing tuberculoma. A study conducted by Somawardhana, Sajjad, and Lambrecht (1991) detailed the radiochemical synthesis of 2−[11C]cyano-isonicotinic acid hydrazide, a compound derived from 2-(Methoxycarbonyl)isonicotinic acid, emphasizing its potential in differential diagnosis of tuberculoma (Somawardhana, Sajjad, & Lambrecht, 1991).

Schiff Base Compounds Synthesis

Desuo Yang (2007) investigated Schiff base compounds derived from isonicotinic acid, including 2-(Methoxycarbonyl)isonicotinic acid derivatives. These compounds were characterized for their potential applications in various fields, including pharmaceuticals and materials science (Yang, 2007).

Organocatalysis in Chemical Synthesis

Zolfigol et al. (2013) reported the use of isonicotinic acid, closely related to 2-(Methoxycarbonyl)isonicotinic acid, as a dual and biological organocatalyst. This study highlights the compound's efficiency in facilitating the synthesis of pyranopyrazoles, demonstrating its application in green and efficient chemical synthesis (Zolfigol et al., 2013).

Electrochemical Studies

The electroreduction mechanisms of isonicotinic acid and its derivatives have been a subject of interest in electrochemistry. Zhenghao and Zhi-bin (1985) conducted studies to understand these mechanisms, which can provide insights into the behavior of related compounds like 2-(Methoxycarbonyl)isonicotinic acid (Zhenghao & Zhi-bin, 1985).

Semiconductor Materials

Shiqi Wang, Yao Li, and Binbin Wang (2021) synthesized and characterized isonicotinic acid-containing porphyrin compounds, illustrating the potential use of derivatives of 2-(Methoxycarbonyl)isonicotinic acid in semiconductor materials (Wang, Li, & Wang, 2021).

Methanol Electrooxidation

Norouzi and Norouzi (2012) explored the electrocatalytic oxidation of methanol using modified electrodes supported by poly(isonicotinic acid), which suggests potential applications in energy conversion and storage technologies (Norouzi & Norouzi, 2012).

properties

IUPAC Name

2-methoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJOMAYYKSZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595941
Record name 2-(Methoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)isonicotinic acid

CAS RN

24195-10-6
Record name 2-(Methoxycarbonyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxycarbonyl)pyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1.7 ml portion of concentrated sulfuric acid was added to 50 ml of methanol solution containing 5.0 g of pyridine-2,4-dicarboxylic acid, and the mixture was heated under reflux for 1 hour and 10 minutes. After cooling, this was poured into ice water and stirred at 5° C. for 3 hours, and the thus precipitated white solid was collected by filtration. A 5.7 g portion of this product was dissolved in 100 ml of methanol with heating, and the solution was cooled and then stirred at room temperature. By collecting the thus precipitated white solid by filtration, 2.5 g of the title compound was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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